[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester
Description
[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amine at the 4-position of the piperidine ring and an ethyl ester functional group. The Boc group serves as a protective moiety for amines, enabling selective reactions during synthesis . This compound is widely utilized as an intermediate in medicinal chemistry, particularly in the synthesis of chiral building blocks for peptides and drug candidates targeting receptors such as neurotensin and MTP . Its molecular formula is C₁₄H₂₆N₂O₄, with a molecular weight of 286.37 g/mol, and it typically exhibits high synthetic yields (>95%) under optimized alkylation conditions .
Properties
IUPAC Name |
ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-12(17)10-16-8-6-11(7-9-16)15-13(18)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATVIYNHFRNTPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCC(CC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection
The first step involves protecting the amino group of piperidine to prevent unwanted reactions during subsequent steps. Typical reagents used for this purpose include:
- Boc anhydride or Boc chloride in a suitable solvent (e.g., dichloromethane).
The reaction can be summarized as follows:
$$
\text{Piperidine} + \text{Boc anhydride} \rightarrow \text{Boc-protected piperidine}
$$
Reductive Amination
Once the amino group is protected, it is reacted with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) to form the desired amine derivative:
$$
\text{Boc-protected piperidine} + \text{ethylamine} + \text{NaBH}_3\text{CN} \rightarrow \text{N-ethyl Boc-amino piperidine}
$$
Alkylation
The next step is alkylation with bromoacetic acid or its ester derivative. This is typically performed under basic conditions using potassium carbonate in dimethylformamide (DMF):
$$
\text{N-ethyl Boc-amino piperidine} + \text{bromoacetic acid} \rightarrow [4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester
$$
Optimization and Yield Considerations
To maximize yield and purity during synthesis, several factors should be monitored:
Temperature: Typically maintained between 25°C to 50°C.
pH Levels: Basic conditions are crucial for alkylation reactions.
Stoichiometry: Proper ratios of reactants can significantly affect reaction efficiency.
Analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor progress and purity.
Characterization of Product
Characterization of this compound is essential to confirm its structure and purity:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the presence of characteristic protons from the piperidine ring and Boc group.
Mass Spectrometry (MS): Provides molecular weight confirmation.
HPLC: Assesses purity levels against known standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Free amine derivatives after Boc removal.
Scientific Research Applications
Overview
[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester is a versatile compound utilized in various fields, particularly in organic synthesis and medicinal chemistry. Its unique structure, featuring a piperidine ring with a tert-butoxycarbonyl (Boc) protected amino group and an ethyl ester functional group, enables its application in synthesizing complex organic molecules and pharmaceutical agents.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its Boc-protected amino group allows for selective reactions, facilitating the formation of peptide bonds and other essential biochemical processes. This selectivity is crucial for synthesizing complex molecules without interference from the amine functionality. For example, it can be used to synthesize various derivatives that are pivotal in drug development.
Medicinal Chemistry
In medicinal chemistry, this compound is employed in the synthesis of pharmaceutical agents targeting neurological pathways. Its structural characteristics allow for modifications that enhance biological activity and specificity. Various derivatives of this compound have shown potential in treating conditions such as cancer and neurodegenerative diseases .
Biochemical Applications
The compound plays a significant role in biochemical reactions, particularly in synthesizing amino acid derivatives and peptides. It can act as a substrate for enzymes involved in these processes due to its stability and reactivity. The ability to selectively deprotect the Boc group further enhances its utility in biochemical applications .
Case Study 1: Synthesis of Cytotoxic Agents
A study focused on synthesizing curcuminoids containing a Boc-piperidone core demonstrated the compound's potential as a cytotoxic agent against colorectal cancer cell lines. The synthesized compounds exhibited GI50 values ranging from 0.84 to 34.7 μg/mL, indicating significant cytotoxicity linked to their ability to induce apoptosis and decrease cellular proliferation. This research highlights the compound's potential in developing new cancer therapies .
Case Study 2: NLRP3 Inflammasome Inhibitors
Another study explored the use of this compound derivatives as NLRP3 inflammasome inhibitors. The research utilized pharmacophore hybridization strategies to create novel compounds that effectively modulated inflammatory responses, showcasing the compound's relevance in therapeutic applications targeting inflammation-related diseases .
Mechanism of Action
The mechanism of action of [4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester largely depends on its derivatives and the context in which it is used. Generally, the Boc group provides protection during synthetic processes, which can be removed to reveal the active amine group. This amine can then interact with various molecular targets, including enzymes and receptors, depending on the specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of [4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester can be compared to related piperidine-based esters, as outlined below:
Table 1: Structural and Functional Comparison
Key Observations :
Protecting Group Role: The Boc group in this compound enhances stability during synthetic steps, preventing unwanted side reactions at the amine . In contrast, compounds lacking protection (e.g., 2-(N-piperidyl)acetic acid ethyl ester) are more reactive but less versatile in multi-step syntheses . Ethoxycarbonyl (as in [4-(ethoxycarbonyl)piperidin-1-yl]acetic acid) offers different deprotection kinetics under acidic conditions compared to Boc .
Ester Group Impact: Ethyl esters (e.g., this compound) balance hydrolysis stability and metabolic clearance, whereas methyl esters (e.g., N-Boc-4-piperidine acetic acid methyl ester) are more lipophilic but hydrolyze faster in vivo .
Substituent-Driven Bioactivity: Aryl substituents (e.g., trifluoromethylphenyl in ) enhance target binding in enzyme inhibitors, while Boc-amino derivatives are preferred for modular peptide synthesis .
Key Observations :
Biological Activity
[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester (CAS: 203662-91-3) is a chemical compound characterized by a piperidine ring, a tert-butoxycarbonyl (Boc) protected amino group, and an ethyl ester functional group. Its structural features make it a valuable intermediate in organic synthesis and medicinal chemistry, particularly for developing pharmaceutical agents targeting neurological pathways and other biological applications.
The compound exhibits significant biochemical activity, primarily due to its ability to interact with various enzymes and proteins. It facilitates the formation of peptide bonds and participates in complex biochemical reactions.
Key Biochemical Interactions
- Enzyme Substrate : Acts as a substrate for enzymes involved in amino acid derivative synthesis.
- Cell Signaling Modulation : Influences cellular signaling pathways, affecting gene expression and metabolic processes.
- Protease Inhibition : Can inhibit certain proteases, modulating protein function by preventing peptide bond cleavage.
Cellular Effects
Research indicates that this compound can alter cellular metabolism and gene expression patterns. It has been shown to modulate kinase activity and transcription factors, which can lead to significant changes in cellular behavior.
Molecular Mechanism
The compound exerts its biological effects through binding interactions with biomolecules. It can either activate or inhibit enzyme activity by binding to active sites, thereby influencing various metabolic pathways.
Synthesis and Preparation
The synthesis of this compound typically involves:
- Protection of the Amino Group : The amino group on piperidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine.
- Esterification : The protected piperidine is reacted with ethyl bromoacetate in the presence of a base like potassium carbonate.
Industrial Production
Industrial methods focus on optimizing yields and purity through continuous flow reactors and automated systems.
Medicinal Chemistry
The compound has been utilized in synthesizing various pharmaceutical agents, particularly those targeting neurological conditions. Its structural properties allow for modifications that enhance biological activity.
Case Studies
- Antiviral Research : The compound has been applied in synthesizing CCR5 antagonists, which are significant in HIV research .
- Neuropharmacology : Studies have explored its potential as a scaffold for developing drugs aimed at neurological disorders.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Boc-4-aminopiperidine | Lacks acetic acid ethyl ester group | Similar reactivity but less versatile |
| 4-Amino-1-Boc-piperidine-4-carboxylic acid | Contains carboxylic acid instead of an ester | Different biological profile |
The unique combination of the Boc-protected amino group and the ethyl ester functional group in this compound makes it particularly versatile for organic synthesis compared to its analogs.
Q & A
Q. What in vitro assays are suitable for studying the compound’s metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
